

In-Depth Technical Guide: (3-Butoxy-4-chlorophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Butoxy-4-chlorophenyl)boronic acid

Cat. No.: B594712

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CAS Number: 1256346-36-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Butoxy-4-chlorophenyl)boronic acid**, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and key applications, with a focus on its role in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

(3-Butoxy-4-chlorophenyl)boronic acid is a valuable reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.

| Property | Value |
|-------------------|---|
| CAS Number | 1256346-36-7 |
| Molecular Formula | C ₁₀ H ₁₄ BClO ₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |

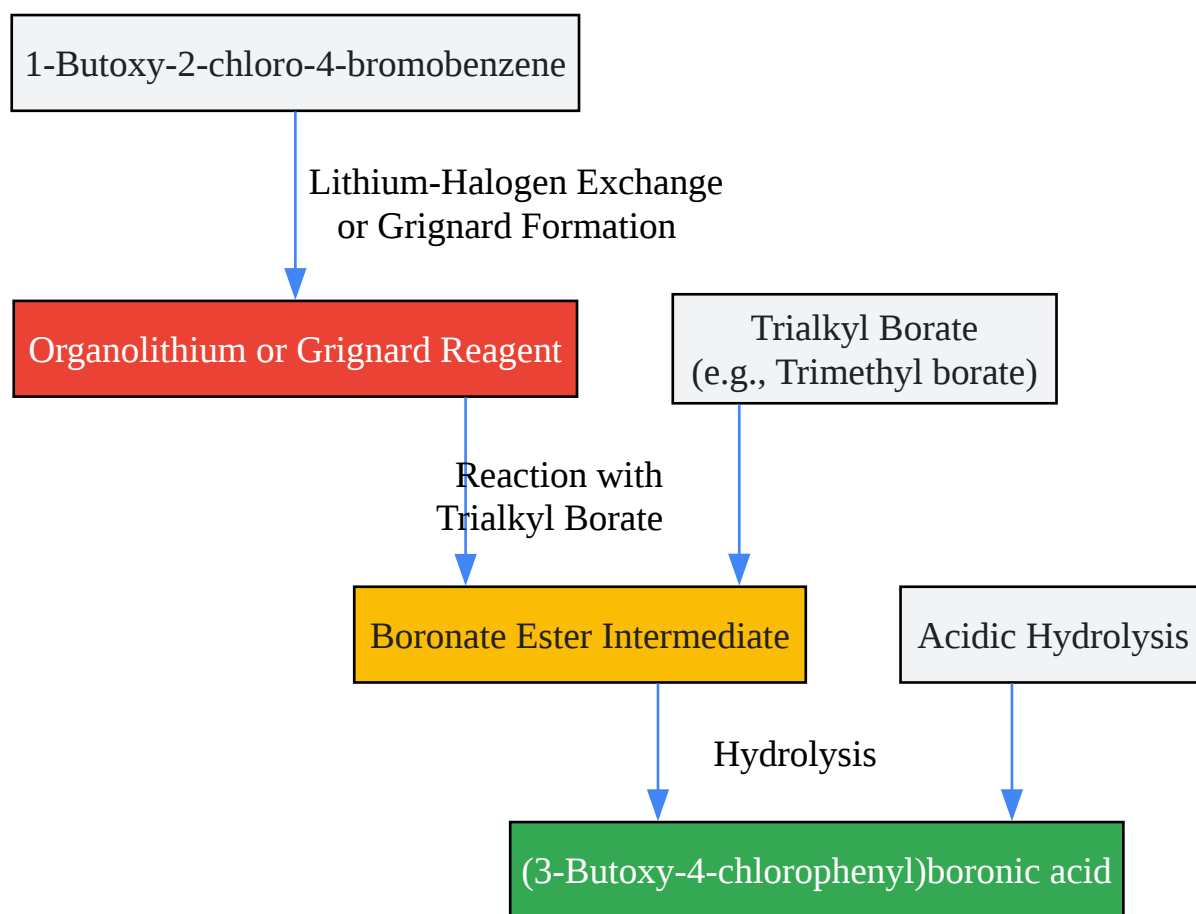
Note: Specific physical properties such as melting point, boiling point, and solubility for this exact compound are not consistently reported in publicly available literature and may vary between suppliers.

Spectroscopic Data: While specific spectra for **(3-Butoxy-4-chlorophenyl)boronic acid** are not readily available in public databases, analogous structures such as 4-chlorophenylboronic acid exhibit characteristic signals. For instance, in ¹H NMR spectroscopy in DMSO-d₆, aromatic protons typically appear in the range of 7.4-7.8 ppm, and the boronic acid protons present as a broad singlet around 8.16 ppm.[1] The butoxy group would be expected to show characteristic aliphatic signals.

Synthesis

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.

Conceptual Synthesis Workflow:



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Figure 1: General synthetic workflow for arylboronic acids.

Detailed Experimental Protocol for a Related Arylboronic Acid Synthesis:

The following protocol for the synthesis of 4-chlorophenylboronic acid illustrates the key steps that would be adapted for the synthesis of **(3-Butoxy-4-chlorophenyl)boronic acid**.^{[2][3]}

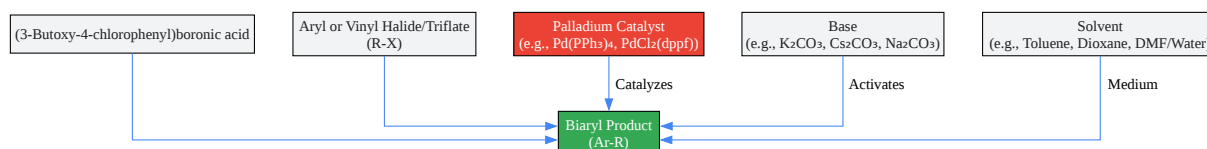
- **Preparation of the Aryl Diazonium Salt:** 4-chloroaniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- **Borylation:** The diazonium salt solution is then reacted with a boron source, such as tetrahydroxydiboron, in a suitable solvent like methanol.

- **Hydrolysis and Isolation:** The reaction mixture is then subjected to acidic workup to hydrolyze the intermediate boronate ester to the desired boronic acid. The product is typically isolated by filtration and can be purified by recrystallization.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

(3-Butoxy-4-chlorophenyl)boronic acid is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Suzuki-Miyaura Coupling Reaction:



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Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.^{[4][5]}

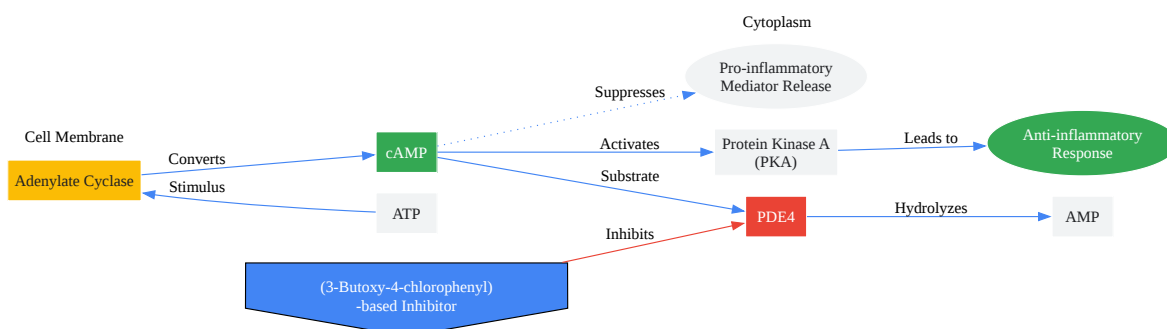
- **Reaction Setup:** To a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), **(3-Butoxy-4-chlorophenyl)boronic acid** (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).

- **Solvent Addition:** Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, or a mixture of DMF and water).
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- **Workup and Purification:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Relevance in Drug Discovery: Targeting Phosphodiesterase 4 (PDE4)

The 3-butoxy-4-chlorophenyl moiety is a key structural feature in some potent and selective inhibitors of phosphodiesterase 4 (PDE4).^{[6][7]} PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory and immune responses.^{[8][9]} Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This makes PDE4 an attractive therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.^{[8][9]}

Simplified Signaling Pathway of PDE4 Inhibition:



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Figure 3: The role of PDE4 inhibition in modulating inflammatory responses.

The use of **(3-Butoxy-4-chlorophenyl)boronic acid** in the synthesis of novel PDE4 inhibitors allows for the exploration of structure-activity relationships and the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The butoxy and chloro substituents on the phenyl ring can be systematically varied to optimize binding to the active site of the PDE4 enzyme.

Safety and Handling

(3-Butoxy-4-chlorophenyl)boronic acid should be handled with care in a well-ventilated area or a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers and professionals working with **(3-Butoxy-4-chlorophenyl)boronic acid**. By providing key data and experimental context, it aims to facilitate its effective use in the advancement of chemical synthesis and drug discovery.

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